Sarcostin as a Structurally Defined Aglycone Standard: NMR-Based Differentiation from Deacylcynanchogenin
Sarcostin exhibits distinct 13C NMR spectral signatures that enable unambiguous differentiation from the closely related aglycone deacylcynanchogenin (lineolon). In comparative 13C NMR analysis of C/D-cis polyoxypregnanes, sarcostin and deacylcynanchogenin were identified as discrete chemical entities with non-overlapping spectral profiles [1]. This spectral differentiation is critical because both compounds co-occur in multiple Asclepiadaceae species and are frequently co-isolated during phytochemical fractionation [2].
| Evidence Dimension | 13C NMR spectral profile |
|---|---|
| Target Compound Data | Distinct chemical shift pattern for sarcostin (16) |
| Comparator Or Baseline | Deacylcynanchogenin (lineolon) (17) with distinct chemical shift pattern |
| Quantified Difference | Qualitatively distinct 13C NMR spectra allowing unambiguous identification |
| Conditions | C/D-cis polyoxypregnane NMR spectroscopy analysis of compounds isolated from Cynanchum wilfordii roots |
Why This Matters
For researchers requiring authentic reference standards for analytical method development or phytochemical dereplication, sarcostin provides a spectroscopically validated benchmark that cannot be substituted with deacylcynanchogenin.
- [1] Hayashi K, Wada K, Mitsuhashi H. Carbon-13 nuclear magnetic resonance spectroscopy of C/D-cis polyoxypregnanes. II. Chem Pharm Bull. 1980;28(8):2424-2432. View Source
- [2] Mitsuhashi H, Shimizu Y. Studies on the components of asclepiadaceae plants—XXII: Structures of cynanchogenin and sarcostin. Tetrahedron. 1968;24(11):4143-4157. View Source
